EB 47

Description

BenchChem offers high-quality EB 47 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EB 47 including the price, delivery time, and more detailed information at info@benchchem.com.

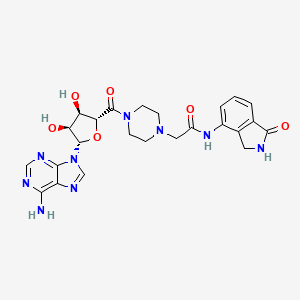

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2R,3R,4S,5S)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFLFKTXUWPNMV-LFALDJFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@H]4[C@@H]([C@@H]([C@H](O4)N5C=NC6=C(N=CN=C65)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692822 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366454-36-6 | |

| Record name | 2-{4-[(2R,3R,4S,5S)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl}-N-(1-oxo-2,3-dihydro-1H-isoindol-4-yl)acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Investigating the discovery and synthesis of EB 47

An in-depth technical guide on the discovery and synthesis of EB 47, a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), is presented for researchers, scientists, and drug development professionals. This document outlines the foundational research, experimental methodologies, and the key signaling pathways associated with this compound.

Discovery of EB 47

EB 47 was identified as a potent PARP-1 inhibitor in a study focused on the discovery of novel adenosine-substituted 2,3-dihydro-1H-isoindol-1-ones.[1] The research, published in 2004 by Jagtap et al. in Bioorganic & Medicinal Chemistry Letters, described the synthesis of a series of compounds designed to mimic the structure of NAD+, the natural substrate of PARP-1.[1] EB 47 emerged from this series as a highly potent inhibitor, demonstrating the efficacy of linking an isoindolinone core to an adenosine moiety through a specific piperazine and succinyl linker.[1]

Chemical and Physical Properties

The chemical and physical properties of EB 47 are summarized in the table below, providing key data for researchers working with this compound.

| Property | Value |

| Chemical Name | 5'-Deoxy-5'-[4-[2-[(2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine dihydrochloride |

| Molecular Formula | C₂₄H₂₇N₉O₆ · 2HCl |

| Molecular Weight | 610.45 g/mol |

| CAS Number | 1190332-25-2 |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble to 50 mM in DMSO and to 5 mM in water with gentle warming. |

Biological Activity

EB 47 is a potent inhibitor of PARP-1 with an IC₅₀ value of 45 nM.[1] Its inhibitory activity extends to other enzymes, including Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), as well as PARP10, though with lower potency. The compound has been shown to reduce infarct volume in a rat model of ischemia-reperfusion injury.[1]

| Target | IC₅₀ (nM) |

| PARP-1 | 45 |

| TNKS1 | 410 |

| TNKS2 | 45 |

| PARP10 | 1,179 |

Experimental Protocols

Synthesis of EB 47

The synthesis of EB 47 involves a multi-step process starting from methyl-3-nitro-2-methylbenzoate. The key steps, as described by Jagtap et al. (2004), are outlined below. Note: This is a summarized protocol based on the available literature. For complete, detailed instructions, consulting the original publication is recommended.

-

Preparation of the Isoindolinone Core: The synthesis begins with the preparation of the 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-one scaffold. This is achieved through a series of reactions starting with methyl-3-nitro-2-methylbenzoate.

-

Linker Attachment: A piperazine linker is introduced to the isoindolinone core.

-

Coupling with Adenosine Derivative: The isoindolinone-piperazine intermediate is then coupled with a modified adenosine molecule. Specifically, a succinyl linker is used to connect the two moieties.

-

Purification: The final compound, EB 47, is purified using high-performance liquid chromatography (HPLC).

PARP-1 Inhibition Assay

The inhibitory activity of EB 47 against PARP-1 was determined using a standard enzymatic assay. The general protocol is as follows:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and a buffer solution.

-

Inhibitor Addition: Varying concentrations of EB 47 are added to the reaction mixture.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, NAD+ (nicotinamide adenine dinucleotide), which is typically radiolabeled (e.g., with ³²P) to allow for quantification of the product.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow for the PARP-1 catalyzed poly(ADP-ribosyl)ation of a target protein, such as histone H1.

-

Reaction Termination and Product Quantification: The reaction is stopped, and the amount of radiolabeled ADP-ribose incorporated into the target protein is measured. This is often done by precipitating the protein and measuring its radioactivity using a scintillation counter.

-

IC₅₀ Determination: The concentration of EB 47 that inhibits 50% of the PARP-1 activity (the IC₅₀ value) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

EB 47 exerts its biological effects by inhibiting PARP-1, a key enzyme in the DNA damage response (DDR) and other cellular processes. The following diagrams illustrate the PARP-1 signaling pathway and a general workflow for evaluating PARP-1 inhibitors.

Caption: PARP-1 Signaling Pathway in DNA Damage Response.

Caption: General Workflow for the Evaluation of PARP-1 Inhibitors.

References

The Pro-Apoptotic Effects of 2,2',4,4'-Tetrabromodiphenyl Ether (BDE-47): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4,4'-tetrabromodiphenyl ether (BDE-47), a prominent congener of polybrominated diphenyl ethers (PBDEs), has garnered significant attention due to its widespread environmental presence and potential toxicological effects. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which BDE-47 induces apoptosis. Accumulating evidence indicates that BDE-47 triggers programmed cell death across various cell types through the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling cascades. This document summarizes key quantitative data, details experimental methodologies for studying BDE-47-induced apoptosis, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of toxicology, cellular biology, and drug development.

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that have been extensively used in a variety of consumer products. Due to their chemical stability, PBDEs are persistent organic pollutants that bioaccumulate in the environment and in living organisms, including humans. BDE-47 is one of the most prevalent and toxic congeners of PBDEs. Emerging research has highlighted the capacity of BDE-47 to induce programmed cell death, or apoptosis, in various biological systems. Understanding the mechanisms underlying BDE-47-induced apoptosis is crucial for assessing its toxicological risk and for exploring its potential, albeit context-dependent, implications in therapeutic strategies. This guide will delve into the core molecular events that govern the pro-apoptotic effects of BDE-47.

Quantitative Data on BDE-47-Induced Apoptosis

The pro-apoptotic activity of BDE-47 has been quantified in several studies across different cell lines and models. The following tables summarize key findings on the dose-dependent effects of BDE-47 on cell viability and apoptosis induction.

| Cell Line/Model | BDE-47 Concentration | Effect on Cell Viability | Apoptosis Rate | Reference |

| RAW264.7 Macrophages | 5 µM - 20 µM | Concentration-dependent decrease | 11.34 ± 0.12% to 24.26 ± 0.17% | [1] |

| Zebrafish Embryos | 0.312 - 1.25 mg/L | Dose-related decrease in survival | Increased apoptosis | [2] |

| Mouse Cerebellar Granule Neurons | 10 mg/kg (in vivo) | Not directly measured | Increased cleaved caspase-3 | [3] |

| Rainbow Trout Gonad (RTG-2) Cells | 6 µM - 25 µM | Not specified | Apoptosis initiated | [4] |

| Parameter | Cell Line/Model | BDE-47 Concentration | Observation | Reference |

| Mitochondrial Membrane Potential (MMP) | RAW264.7 Macrophages | Concentration-dependent | Decrease in MMP | [1] |

| Cytochrome C Release | RAW264.7 Macrophages | Concentration-dependent | Increase in cytoplasmic cytochrome C | [1] |

| Caspase-3 Activity | Mouse Cerebellar Granule Neurons | 10 mg/kg (in vivo) | Increased cleaved caspase-3 | [3] |

| Caspase-9 Activity | RAW264.7 Macrophages | Concentration-dependent | Increased caspase-9 activity | [1] |

| Reactive Oxygen Species (ROS) | Zebrafish Embryos | 0.625 - 1.25 mg/L | Excessive ROS production | [2] |

Signaling Pathways in BDE-47-Induced Apoptosis

BDE-47 triggers apoptosis through a complex interplay of signaling pathways, primarily initiated by the generation of reactive oxygen species (ROS) and the induction of endoplasmic reticulum (ER) stress.

ROS-Mediated Mitochondrial Pathway

A primary mechanism of BDE-47-induced apoptosis is the excessive production of ROS, leading to oxidative stress.[1][2] This overwhelms the cellular antioxidant defense systems and initiates a cascade of events culminating in cell death. The generated ROS directly damages cellular components, including mitochondria. This leads to a decrease in the mitochondrial membrane potential (MMP) and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[1] Cytoplasmic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[1][3]

JNK and ER Stress Signaling

BDE-47 exposure has also been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of apoptosis in response to cellular stress.[2][5] The activation of JNK can be triggered by both ROS and ER stress. In the context of ER stress, BDE-47 can activate the PERK (protein kinase RNA-like endoplasmic reticulum kinase) pathway, which in turn can lead to JNK activation.[5] Activated JNK can then phosphorylate and regulate the activity of various downstream targets, including members of the Bcl-2 family of proteins, to promote apoptosis. For instance, JNK can activate the pro-apoptotic protein Bax and inhibit the anti-apoptotic protein Bcl-2.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate BDE-47-induced apoptosis.

Cell Culture and BDE-47 Treatment

-

Cell Line Maintenance : Culture the desired cell line (e.g., RAW264.7 macrophages) in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

BDE-47 Stock Solution : Prepare a stock solution of BDE-47 in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Treatment : Seed the cells in culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of BDE-47 for the desired time points. Include a vehicle control (DMSO) in all experiments.

Assessment of Apoptosis by Flow Cytometry

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting : After BDE-47 treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold phosphate-buffered saline (PBS).

-

Staining : Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

Western Blotting for Apoptosis-Related Proteins

This method is used to detect the expression levels of key proteins in the apoptotic pathways, such as caspases and Bcl-2 family members.

-

Protein Extraction : Lyse the BDE-47-treated and control cells in RIPA buffer containing protease inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting : Block the membrane with non-fat milk or bovine serum albumin (BSA). Incubate the membrane with primary antibodies against the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, β-actin).

-

Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The evidence strongly indicates that BDE-47 is a potent inducer of apoptosis in a variety of cell types. The primary mechanisms involve the generation of oxidative stress, which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. Furthermore, BDE-47 can trigger ER stress and activate the JNK signaling pathway, further contributing to the pro-apoptotic cellular environment. For professionals in drug development, understanding these mechanisms is critical for evaluating the potential off-target effects of compounds with similar chemical structures. Moreover, the pathways elucidated in BDE-47-induced apoptosis may offer insights into novel targets for therapeutic intervention in diseases characterized by dysregulated apoptosis. Future research should focus on the in vivo relevance of these findings at environmentally relevant concentrations and explore potential synergistic effects with other environmental contaminants or therapeutic agents. A deeper understanding of the upstream sensors of BDE-47-induced stress will be pivotal in developing strategies to mitigate its toxicity.

References

- 1. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BDE-47 induced apoptosis in zebrafish embryos through mitochondrial ROS-mediated JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The brominated flame retardant BDE-47 causes oxidative stress and apoptotic cell death in vitro and in vivo in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Pharmacokinetics of EB-47: A Review of Currently Available Data

Despite its recognized potential as a potent inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), a comprehensive understanding of the pharmacokinetic profile of EB-47 remains elusive. A thorough review of publicly available scientific literature and databases reveals a significant gap in the knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. This technical guide summarizes the current state of knowledge and highlights the critical need for future research in this area.

At present, the available information on EB-47 is primarily centered on its in vitro activity and basic physicochemical properties. While these data are valuable for initial drug discovery and development, they do not provide the necessary insights into how the compound behaves within a living organism.

Current Knowledge Gaps

Detailed pharmacokinetic studies are crucial for the progression of any potential therapeutic agent. For EB-47, there is a notable absence of data in the following key areas:

-

Absorption: The bioavailability of EB-47 following oral or other routes of administration is unknown. Understanding the extent and rate of its absorption is fundamental to determining appropriate dosing regimens.

-

Distribution: Information on the tissue distribution of EB-47 is not available. It is unclear whether the compound preferentially accumulates in specific organs or tissues, or if it can effectively cross the blood-brain barrier, which could be relevant for neurological applications.

-

Metabolism: The metabolic pathways of EB-47 have not been elucidated. Identifying the enzymes responsible for its metabolism and the structure of its metabolites is essential for assessing potential drug-drug interactions and understanding its clearance mechanisms.

-

Excretion: The routes and rates of elimination of EB-47 from the body are unknown. This information is critical for determining the compound's half-life and potential for accumulation.

-

Toxicokinetics: There is no available data on the relationship between the dose of EB-47 and its potential toxic effects over time.

Implications for Drug Development

The lack of pharmacokinetic data for EB-47 presents a significant hurdle for its further development as a therapeutic agent. Without this information, it is impossible to:

-

Establish safe and effective dosing schedules for preclinical and clinical studies.

-

Predict potential adverse effects and drug interactions.

-

Optimize the formulation of the drug for optimal delivery.

Future Directions

To address these critical knowledge gaps, a series of focused preclinical studies are required. These should include:

-

In vivo pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

-

Tissue distribution studies to understand where the drug accumulates in the body.

-

Metabolism studies using liver microsomes and other in vitro systems to identify metabolic pathways and potential for drug interactions.

-

Excretion studies to determine the primary routes of elimination.

The generation of this fundamental pharmacokinetic data is a prerequisite for any future clinical investigation of EB-47 and will be instrumental in determining its true therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to prioritize these studies to unlock the promise of this potent PARP-1 inhibitor.

Visualizing the Path Forward: A Conceptual Workflow

While specific experimental data for EB-47 is unavailable, the following diagram illustrates a generalized workflow for conducting the necessary pharmacokinetic studies.

No Publicly Available Data on "EB 47" in the Context of Aging and Cellular Senescence

Following a comprehensive search of publicly available scientific literature and databases, no information was found on a compound or molecule designated as "EB 47" in the context of aging and cellular senescence.

This absence of data prevents the creation of the requested in-depth technical guide or whitepaper. The core requirements, including the summarization of quantitative data, detailing of experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research on the specified topic.

It is possible that "EB 47" is an internal research code, a yet-to-be-published compound, or an incorrect identifier. Without any primary or secondary research sources, it is not possible to provide a factual and accurate response to the user's request.

Researchers, scientists, and drug development professionals interested in the impact of novel compounds on aging and cellular senescence are encouraged to consult peer-reviewed scientific journals, patent databases, and clinical trial registries for validated and publicly disclosed information.

Should information on "EB 47" become publicly available in the future, a detailed technical guide could be compiled.

An In-depth Technical Guide to EB 47: A Dual Inhibitor of PARP-1 and Tankyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB 47 is a potent small molecule inhibitor targeting Poly(ADP-ribose) polymerase 1 (PARP-1) and tankyrase (TNKS) enzymes. Its dual inhibitory action makes it a valuable tool for investigating cellular processes regulated by these enzymes, including DNA repair and Wnt/β-catenin signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of EB 47. Detailed experimental protocols for key assays and visualizations of the associated signaling pathways are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

EB 47, also known as 5'-Deoxy-5'-[4-[2-[(2,3-dihydro-1-oxo-1H-isoindol-4-yl)amino]-2-oxoethyl]-1-piperazinyl]-5'-oxoadenosine, is a synthetic compound with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide | [1] |

| Molecular Formula | C₂₄H₂₇N₉O₆ | [1] |

| Molecular Weight | 537.5 g/mol | [1] |

| CAS Number | 366454-36-6 | [1] |

| Appearance | White solid | [2] |

| Solubility | Soluble to 50 mM in DMSO and to 5 mM in water with gentle warming.[3] | |

| Storage | Store at -20°C.[3] |

Biological Activity and Mechanism of Action

EB 47 is a potent inhibitor of PARP-1 and tankyrases 1 and 2 (TNKS1/2), with additional inhibitory activity against PARP10.[4] The half-maximal inhibitory concentrations (IC₅₀) for these enzymes are detailed in the table below.

| Target Enzyme | IC₅₀ (nM) | Reference |

| PARP-1 | 45 | [2][3][4][5] |

| Tankyrase 1 (TNKS1) | 410 | [4] |

| Tankyrase 2 (TNKS2) | 45 | [4] |

| PARP10 | 1,179 | [4] |

Inhibition of PARP-1 and DNA Damage Repair

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, a major mechanism for repairing single-strand DNA breaks. Upon DNA damage, PARP-1 binds to the break and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP-1, EB 47 prevents the synthesis of PAR chains, thereby impairing the DNA damage response. This mechanism is of significant interest in oncology, as cancer cells with deficiencies in other DNA repair pathways (e.g., homologous recombination) are particularly sensitive to PARP inhibitors.

Inhibition of Tankyrase and Wnt/β-catenin Signaling

Tankyrases (TNKS1 and TNKS2) are members of the PARP superfamily that play a crucial role in the Wnt/β-catenin signaling pathway.[4] A key function of tankyrases is the PARsylation of AXIN, a scaffold protein in the β-catenin destruction complex.[1] This modification marks AXIN for ubiquitination and subsequent proteasomal degradation.[1] In the absence of Wnt signaling, the destruction complex (comprising AXIN, APC, GSK3β, and CK1α) phosphorylates β-catenin, leading to its degradation. When tankyrases are active, AXIN levels are kept low, allowing for the accumulation of β-catenin upon Wnt stimulation.

By inhibiting tankyrase, EB 47 prevents the degradation of AXIN.[1] This leads to the stabilization of the β-catenin destruction complex, enhanced phosphorylation and degradation of β-catenin, and consequently, the downregulation of Wnt/β-catenin target gene transcription.[1] This pathway is frequently dysregulated in various cancers, making tankyrase inhibitors like EB 47 promising therapeutic candidates.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the Wnt/β-catenin signaling pathway and a general workflow for an in vitro enzyme inhibition assay.

Figure 1: Wnt/β-catenin signaling pathway and the role of EB 47.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. ovid.com [ovid.com]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

Preliminary in vitro studies of EB 47

An In-Depth Technical Guide to the Preliminary In Vitro Studies of EB 47

This technical guide provides a comprehensive overview of the preliminary in vitro studies of EB 47, a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). The information is intended for researchers, scientists, and drug development professionals interested in the experimental characterization of this compound.

Introduction to EB 47

EB 47 is a piperazine-linked adenosine analog that acts as a potent and selective inhibitor of PARP-1, an enzyme crucial for DNA repair, apoptosis, and other vital cellular processes.[1] As a mimic of the substrate NAD+, EB 47 binds to the NAD+ site of PARP-1 (also known as ARTD1), thereby inhibiting its enzymatic activity.[1] Its potential as a therapeutic agent, particularly in oncology, is the subject of ongoing research.

Quantitative Data: Inhibitory Activity of EB 47

The in vitro inhibitory activity of EB 47 has been characterized against several members of the PARP family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

| Target Enzyme | IC50 Value |

| Human PARP-1 (hPARP-1 / ARTD1) | 45 nM |

| Human ARTD5 | 410 nM |

| Clostridioides difficile PARP (CdPARP) | 0.86 µM |

| Homo sapiens PARP (HsPARP) | 1.0 µM |

Experimental Protocols

The following is a detailed methodology for a representative in vitro fluorescence-based PARP-1 inhibition assay, designed to determine the IC50 value of an inhibitor like EB 47. This protocol is based on commonly used methods for assessing PARP activity.

Objective: To determine the concentration of EB 47 that inhibits 50% of PARP-1 enzymatic activity in vitro.

Principle: The assay quantifies the amount of NAD+ consumed by PARP-1. In the presence of a PARP-1 inhibitor, NAD+ consumption is reduced. The remaining NAD+ is then converted into a fluorescent product, and the fluorescence intensity is proportional to the level of PARP-1 inhibition.

Materials:

-

Recombinant human PARP-1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

EB 47 (or other test inhibitor)

-

PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Developing solution (containing a cycling enzyme system to convert NAD+ to a fluorescent product)

-

96-well black microplates

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of EB 47 in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the EB 47 stock solution in PARP assay buffer to achieve the desired final concentrations for the assay.

-

Prepare working solutions of recombinant PARP-1, activated DNA, and NAD+ in PARP assay buffer at the desired concentrations.

-

-

Assay Reaction:

-

To each well of a 96-well black microplate, add the following components in the specified order:

-

PARP assay buffer

-

Activated DNA

-

Diluted EB 47 or vehicle control (for positive and negative controls)

-

-

Initiate the reaction by adding the recombinant PARP-1 enzyme to each well, except for the negative control wells.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Development and Detection:

-

Stop the enzymatic reaction by adding the developing solution to each well.

-

Incubate the plate for a further period (e.g., 15-30 minutes) at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells without PARP-1) from all other readings.

-

Plot the fluorescence intensity against the logarithm of the EB 47 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway, which is inhibited by EB 47.

Experimental Workflow

The diagram below outlines the key steps of the in vitro fluorescence-based PARP-1 inhibition assay.

References

Exploring the therapeutic potential of EB 47 in oncology

An in-depth analysis of the query "EB 47" suggests a potential typographical error, as the search results point to three distinct but relevant topics in oncology research: CD47 , an immune checkpoint inhibitor target; EBC-46 , a novel protein kinase C activator; and EB-47 , a PARP-1 inhibitor. This whitepaper will explore the therapeutic potential of each, with a primary focus on CD47 and EBC-46 due to the larger volume of available research and clinical data.

Part 1: The Therapeutic Potential of Targeting CD47

CD47 is a transmembrane protein that acts as an anti-phagocytic signal, essentially a "don't eat me" signal, by binding to the SIRPα receptor on macrophages.[1][2][3] Many cancer cells overexpress CD47 to evade the immune system.[1][2] Blocking the CD47-SIRPα interaction can restore the ability of macrophages to engulf and destroy cancer cells.[3][4][5]

Mechanism of Action: CD47-SIRPα Signaling Pathway

The interaction between CD47 on tumor cells and SIRPα on macrophages initiates a signaling cascade that inhibits phagocytosis.[2] Blocking this interaction with therapeutic agents, such as monoclonal antibodies, removes this inhibitory signal, allowing pro-phagocytic signals to dominate and lead to tumor cell clearance.[1]

Quantitative Data from Clinical Trials

The development of CD47-blocking agents has shown promise in clinical trials, particularly for hematologic malignancies. A systematic review and meta-analysis of clinical trials involving 771 patients reported the following outcomes:

| Cancer Type | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) |

| Hematologic Cancers | 25.3% | 6.4% | 10.4% | 26.1% |

| Solid Tumors | 9.1% | - | - | - |

| Overall | 16.7% | 6.4% | 10.4% | 26.1% |

| Data from a meta-analysis of 24 eligible studies.[6] |

Experimental Protocol: In Vitro Phagocytosis Assay

A common method to evaluate the efficacy of CD47-blocking antibodies is the in vitro phagocytosis assay.

Methodology:

-

Cell Culture: Culture human or murine macrophages and a cancer cell line that expresses CD47.

-

Labeling: Label the cancer cells with a fluorescent dye (e.g., Calcein AM).

-

Opsonization: Incubate the labeled cancer cells with the anti-CD47 antibody or an isotype control.

-

Co-culture: Co-culture the macrophages and the opsonized cancer cells for a defined period (e.g., 2-4 hours).

-

Analysis: Analyze the percentage of macrophages that have engulfed the fluorescently labeled cancer cells using flow cytometry or fluorescence microscopy.

Part 2: The Therapeutic Potential of EBC-46 (Tigilanol Tiglate)

EBC-46, with the technical name tigilanol tiglate, is a novel small molecule being investigated for the treatment of solid tumors. It is a phorbol ester that was isolated from the seeds of the blushwood tree found in the rainforests of Australia.

Mechanism of Action: Protein Kinase C Activation

EBC-46 is a potent activator of Protein Kinase C (PKC). When injected directly into a tumor, it is proposed to activate specific forms of PKC, leading to a localized inflammatory response. This response disrupts the tumor's blood vessels, leading to hemorrhagic necrosis and the death of cancer cells.

Quantitative Data from Preclinical and Clinical Studies

EBC-46 has demonstrated high success rates in veterinary medicine for treating mast cell tumors in dogs. A study showed a 75% cure rate after a single injection and an 88% rate following a second dose. This has led to its approval as Stelfonta for this indication. Human clinical trials for skin, head and neck, and soft tissue cancers have been initiated.

| Study Type | Subject | Tumor Type | Response Rate |

| Veterinary Study | Dogs | Mast Cell Tumors | 75% (1 dose), 88% (2 doses) |

| Human Clinical Trial | Humans | Skin, Head & Neck, Soft Tissue Cancers | Ongoing |

| Data from published reports on EBC-46 (Stelfonta). |

Experimental Protocol: In Vivo Tumor Model

Evaluating the efficacy of EBC-46 typically involves an in vivo tumor model.

Methodology:

-

Tumor Implantation: Subcutaneously implant cancer cells into immunocompetent mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Administer a single intratumoral injection of EBC-46 or a vehicle control.

-

Monitoring: Monitor tumor volume, animal weight, and overall health.

-

Endpoint Analysis: At the study endpoint, excise tumors for histological analysis to assess necrosis and immune cell infiltration.

Part 3: The Therapeutic Potential of EB-47 (PARP-1 Inhibitor)

EB-47 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[7] By inhibiting PARP-1, EB-47 can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][8]

Mechanism of Action

EB-47 acts as a NAD+ mimic and binds to the substrate site of PARP-1 (also known as ARTD1), preventing the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to sites of DNA damage.[7]

Quantitative Data: In Vitro Potency

The available data for EB-47 is primarily from in vitro studies.

| Target | IC50 Value |

| PARP-1 (ARTD1) | 45 nM[7][9] |

| ARTD5 | 410 nM[7] |

| CdPARP | 0.86 µM[7] |

| HsPARP | 1.0 µM[7] |

| IC50 values indicate the concentration of EB-47 required to inhibit 50% of the enzyme's activity. |

While EB-47 shows promise as a potent PARP-1 inhibitor, further preclinical and clinical studies are needed to fully elucidate its therapeutic potential in oncology.

References

- 1. Preclinical and clinical development of therapeutic antibodies targeting functions of CD47 in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building on the backbone of CD47-based therapy in cancer: Combination strategies, mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. immune-system-research.com [immune-system-research.com]

- 8. academic.oup.com [academic.oup.com]

- 9. EB 47 | Poly(ADP-ribose) Polymerase | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for EB 47 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB 47 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the base excision repair (BER) pathway of DNA single-strand breaks. By inhibiting PARP-1, EB 47 prevents the repair of these breaks, which can lead to the formation of more cytotoxic double-strand breaks during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. These application notes provide detailed protocols for utilizing EB 47 in various cell culture experiments to study its effects on cancer cells.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a nuclear enzyme that, upon detecting a single-strand DNA break, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process recruits other DNA repair proteins to the site of damage. PARP inhibitors like EB 47 bind to the catalytic domain of PARP-1, preventing the synthesis of PAR. This not only inhibits the repair of single-strand breaks but also "traps" the PARP-1 enzyme on the DNA. The accumulation of these PARP-DNA complexes is a major contributor to the cytotoxic effects of PARP inhibitors.

In cells with a functional HR pathway, the double-strand breaks that arise from the stalled replication forks at the sites of unrepaired single-strand breaks can be efficiently repaired. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutations), these double-strand breaks cannot be properly repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of HR-deficient cells is known as synthetic lethality.

Data Presentation

| Parameter | Value | Source |

| Target | Poly(ADP-ribose) polymerase 1 (PARP-1) | |

| Biochemical IC50 | 45 nM | |

| Solubility | - Up to 5 mM in water (with gentle warming)- Up to 50 mM in DMSO |

Experimental Protocols

Reagent Preparation and Storage

a. Preparation of EB 47 Stock Solution:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of EB 47 powder in dimethyl sulfoxide (DMSO). For example, for 1 mg of EB 47 (MW: 610.45 g/mol as 2HCl salt), add 163.8 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

b. Storage:

-

Store the solid compound and the DMSO stock solution at -20°C.

-

Protect from light.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of EB 47 on a panel of cancer cell lines. It is recommended to test a range of concentrations to determine the half-maximal inhibitory concentration (IC50).

a. Materials:

-

Cancer cell lines of interest (e.g., BRCA-proficient and BRCA-deficient lines for comparison)

-

Complete cell culture medium

-

EB 47 stock solution (10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

b. Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

-

Prepare serial dilutions of EB 47 in complete medium from the 10 mM stock solution. A suggested starting range is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest EB 47 concentration).

-

Remove the medium from the wells and add 100 µL of the prepared EB 47 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Clonogenic Survival Assay

This assay assesses the long-term effects of EB 47 on the ability of single cells to form colonies, providing a measure of reproductive cell death.

a. Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

EB 47 stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Trypsin-EDTA

-

PBS

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

b. Protocol:

-

Seed a known number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of EB 47 or vehicle control for 24 hours.

-

After 24 hours, remove the medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

When colonies are visible (at least 50 cells per colony), remove the medium and wash the wells with PBS.

-

Fix the colonies with a 1:7 mixture of acetic acid and methanol for 5 minutes.[1]

-

Remove the fixation solution and stain the colonies with 0.5% crystal violet solution for 2 hours.[1]

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency and surviving fraction for each treatment group compared to the vehicle control.

Mandatory Visualizations

Caption: Workflow for determining the IC50 of EB 47 using an MTT assay.

Caption: Mechanism of action of EB 47 and the principle of synthetic lethality.

References

Application Notes and Protocols for EB 47

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of EB 47, a potent PARP-1 inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental results.

Chemical Properties of EB 47

EB 47 is a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) with an IC50 of 45 nM.[1][2][3] It is a white solid and is also known to inhibit Tankyrase 1 and 2.[4] The dihydrochloride salt form is commonly used in research.

| Property | Value | Source |

| Molecular Formula | C24H27N9O6 · 2HCl | [5] |

| Molecular Weight | 610.45 g/mol | [5] |

| CAS Number | 1190332-25-2 | [5] |

| Appearance | White solid | [1] |

| Purity | ≥98% | |

| IC50 (PARP-1) | 45 nM | [1][2][3][4][5][6] |

Dissolution Protocol

Proper dissolution of EB 47 is critical for its biological activity. The choice of solvent will depend on the experimental requirements.

2.1. Recommended Solvents

-

Dimethyl Sulfoxide (DMSO): EB 47 is soluble in DMSO up to 50 mM.[4][7]

-

Water: EB 47 is soluble in water up to 5 mM with gentle warming. Another source indicates a solubility of 3.05 mg/mL in water at 25°C with gentle warming[5] and 50 mg/mL.[6]

2.2. Protocol for Reconstituting EB 47

-

Preparation: Allow the vial of solid EB 47 to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add the appropriate volume of the desired solvent (e.g., DMSO or water) to the vial to achieve the target concentration.

-

Dissolution:

-

Verification: Visually inspect the solution to ensure that no particulates are present.

Storage Protocol

Correct storage conditions are essential to prevent degradation of EB 47.

3.1. Solid Form

-

The solid is stable for at least 4 years when stored at -20°C.[4] Some suppliers suggest a stability of 3 years at -20°C and 2 years at 4°C for the powder.[5]

-

It is recommended to keep the compound desiccated as it may be hygroscopic and to protect it from light.[6]

3.2. Stock Solutions

-

Short-term Storage: It is recommended to use freshly prepared solutions.[1]

-

Long-term Storage:

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.[6]

Experimental Workflow

The following diagram illustrates the general workflow for dissolving and storing EB 47.

Caption: Workflow for dissolving and storing EB 47.

Signaling Pathway Involvement

EB 47 is a potent inhibitor of PARP-1, a key enzyme in the DNA damage repair pathway. Its mechanism of action involves mimicking the substrate NAD+.[3]

Caption: Inhibition of PARP-1 by EB 47.

References

- 1. apexbt.com [apexbt.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. abmole.com [abmole.com]

- 6. PARP Inhibitor IX, EB-47 The PARP Inhibitor IX, EB-47 controls the biological activity of PARP. This small molecule/inhibitor is primarily used for Cell Structure applications. | Sigma-Aldrich [sigmaaldrich.com]

- 7. EB 47 CAS#: 1190332-25-2 [m.chemicalbook.com]

Application Notes: Targeting the CD47 Pathway in Cancer Cell Line Studies

For the attention of researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for studying the effects of targeting the CD47 signaling pathway in cancer cell lines.

Introduction

Cluster of Differentiation 47 (CD47) is a transmembrane protein that acts as a crucial "don't eat me" signal to the immune system.[1][2][3] It is broadly expressed on the surface of various normal cells and is often overexpressed in a wide range of hematological and solid tumors.[4][5] This overexpression allows cancer cells to evade destruction by phagocytic cells of the innate immune system, such as macrophages.[1] CD47 interacts with Signal-Regulatory Protein Alpha (SIRPα) on the surface of myeloid cells, initiating a signaling cascade that inhibits phagocytosis.[6] Consequently, blocking the CD47-SIRPα interaction has emerged as a promising therapeutic strategy in oncology.

The study of agents that target the CD47 pathway in cancer cell lines is fundamental to understanding their therapeutic potential. These in vitro studies are essential for determining the efficacy of novel anti-CD47 therapies, elucidating their mechanisms of action, and identifying responsive cancer types. Key parameters evaluated include the cytotoxic and cytostatic effects of CD47 blockade, induction of apoptosis, and alterations in the cell cycle.

Mechanism of Action

Targeting CD47 in cancer therapy primarily aims to disrupt the inhibitory "don't eat me" signal, thereby promoting the phagocytosis of cancer cells by macrophages. This can be achieved through various approaches, including monoclonal antibodies that block the CD47-SIRPα interaction or agents that reduce CD47 expression on cancer cells.[5] The downstream effects of CD47 blockade in cancer cell lines can include:

-

Enhanced Phagocytosis: While this is a primary in vivo mechanism, in vitro co-culture assays with macrophages can be used to demonstrate the enhanced engulfment of cancer cells.

-

Induction of Apoptosis: Some studies suggest that targeting CD47 can directly or indirectly lead to programmed cell death in cancer cells.

-

Cell Cycle Arrest: Interference with CD47 signaling may affect cell proliferation by causing cells to arrest at specific phases of the cell cycle.

Quantitative Data Summary

The following tables present hypothetical data for a generic CD47 inhibitor, herein referred to as "CD47-i," to illustrate the expected outcomes in cancer cell line studies.

Table 1: Cytotoxicity of CD47-i across Various Cancer Cell Lines

| Cell Line | Cancer Type | CD47 Expression | IC50 of CD47-i (µM) |

| Raji | Burkitt's Lymphoma | High | 5.2 |

| Jurkat | T-cell Leukemia | High | 8.9 |

| A549 | Lung Carcinoma | Moderate | 15.4 |

| MCF-7 | Breast Adenocarcinoma | High | 12.1 |

| SKOV-3 | Ovarian Cancer | High | 9.8 |

| BxPC3 | Pancreatic Cancer | High | 7.5 |

| PC-3 | Prostate Cancer | Moderate | 18.3 |

| HCT116 | Colorectal Carcinoma | Moderate | 20.7 |

| U-87 MG | Glioblastoma | High | 11.2 |

| Normal Fibroblasts | Non-cancerous | Low | > 100 |

Table 2: Effects of CD47-i on Apoptosis and Cell Cycle in a Representative Cancer Cell Line (e.g., Raji)

| Treatment | Apoptotic Cells (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 5.1 ± 1.2 | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| CD47-i (5 µM) | 25.8 ± 3.1 | 60.2 ± 3.0 | 20.5 ± 2.1 | 19.3 ± 1.9 |

| CD47-i (10 µM) | 48.2 ± 4.5 | 70.1 ± 3.8 | 15.4 ± 1.7 | 14.5 ± 1.3 |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of a CD47 inhibitor.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

CD47 inhibitor stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the CD47 inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of solvent used for the inhibitor).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

-

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by a CD47 inhibitor using flow cytometry.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

CD47 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with the CD47 inhibitor at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of a CD47 inhibitor on cell cycle distribution.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

CD47 inhibitor

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

-

-

Procedure:

-

Seed and treat cells with the CD47 inhibitor as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.[8][9]

-

Incubate the fixed cells for at least 2 hours at -20°C.[8]

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[10]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

-

4. Western Blotting

This protocol is for analyzing the expression of proteins related to apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle (e.g., cyclins, CDKs) following treatment with a CD47 inhibitor.

-

Materials:

-

Treated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from treated and control cells and determine the protein concentration.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.[11]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times with TBST for 10 minutes each.[12]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 7.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Visualizations

Caption: The CD47-SIRPα signaling pathway.

Caption: Experimental workflow for evaluating a CD47 inhibitor.

Conclusion

The study of CD47 inhibitors in cancer cell lines provides crucial preclinical data on their efficacy and mechanism of action. The protocols and application notes detailed in this document offer a comprehensive framework for researchers to investigate the therapeutic potential of targeting the CD47 signaling pathway. This research is vital for the continued development of novel immunotherapies for a wide array of malignancies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. kuickresearch.com [kuickresearch.com]

- 4. CD47-related Signaling Pathways & Research Progress on the Relationship with Related Diseases (Part One) – Creative Biolabs Blog [creative-biolabs.com]

- 5. CD47-CAR-T Cells Effectively Kill Target Cancer Cells and Block Pancreatic Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. biossusa.com [biossusa.com]

- 12. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols: EB-47 in Animal Models of Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB-47 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair and cell death pathways.[1][2] With an IC₅₀ of 45 nM, EB-47 has demonstrated significant therapeutic potential in preclinical animal models of diseases characterized by ischemia-reperfusion injury, such as stroke and myocardial infarction.[1][3] These application notes provide detailed protocols and compiled data for the use of EB-47 in relevant animal models, intended to guide researchers in designing and executing their own in vivo studies.

I. Disease Models and Applications

EB-47 has shown efficacy in reducing tissue damage in animal models of:

-

Cerebral Ischemia (Stroke): Specifically in models of transient middle cerebral artery occlusion (tMCAO), where it has been shown to reduce infarct volume.[1][3]

-

Myocardial Ischemia-Reperfusion Injury: Demonstrating cardioprotective effects by limiting infarct size following an induced heart attack.

II. Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of EB-47 and other relevant PARP-1 inhibitors in animal models of ischemia-reperfusion injury.

Table 1: Efficacy of EB-47 in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Parameter | Animal Model | Treatment Protocol | Outcome | Reference |

| Infarct Volume | Rat | EB-47 (10 mg/kg per hour) | Significant reduction in infarct volume | [1][3] |

Table 2: Efficacy of Other PARP-1 Inhibitors in Rodent Stroke Models

| PARP-1 Inhibitor | Animal Model | Dosage and Administration | Infarct Volume Reduction | Reference |

| PJ34 | Mouse | 50 µg, i.p., 2h before and 6h after 1h MCAO | 40% | [4] |

| PJ34 | Rat | 10 mg/kg, i.v., 10 min before reperfusion after 2h MCAO | Significant reduction | [4] |

| Nicotinamide | Rat | 500 mg/kg, i.p., 24h and 0h before MCAO | 21.8% | [5] |

| Octanol | Rat | Pretreatment before MCAO | ~46% (from 148 mm³ to 80 mm³) | [6] |

Table 3: Cardioprotective Effects of PARP-1 Inhibitors in Animal Models

| PARP-1 Inhibitor | Animal Model | Key Findings | Reference |

| General PARP Inhibitors | Various animal models | Meta-analysis showed significant reduction in infarct size, troponin I, BNP, and creatine kinase. Improved cardiac output, stroke volume, ejection fraction, and fractional shortening. | [2] |

III. Experimental Protocols

The following are detailed, generalized protocols for the use of EB-47 in rat models of transient cerebral ischemia and myocardial ischemia-reperfusion injury. These protocols are based on established methodologies and available data for EB-47 and other PARP-1 inhibitors.

A. Protocol 1: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

Objective: To evaluate the neuroprotective effects of EB-47 in a rat model of ischemic stroke.

Materials:

-

EB-47 (hydrochloride salt)

-

Vehicle (e.g., sterile saline or DMSO/saline solution)

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

Monofilament for occlusion

-

Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

-

Physiological monitoring equipment (temperature, heart rate)

Procedure:

-

Animal Preparation: Acclimatize rats for at least 3 days before surgery. Fast overnight with free access to water. Anesthetize the rat with isoflurane (3-4% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.

-

tMCAO Surgery: Perform the intraluminal suture method for MCAO as described in detail in various publications.[7][8][9] Briefly, a monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 60-90 minutes), the filament is withdrawn to allow reperfusion.

-

EB-47 Administration: Based on available data, a continuous intravenous infusion of EB-47 at a rate of 10 mg/kg per hour can be administered, starting at the onset of reperfusion.[1][3] The vehicle should be administered to the control group.

-

Post-operative Care: Monitor the animals closely during recovery from anesthesia. Provide soft food and easy access to water.

-

Outcome Assessment (24 hours post-MCAO):

-

Neurological Deficit Scoring: Assess neurological function using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: Euthanize the animals and perfuse the brains with cold saline. Section the brain and stain with 2% TTC solution. The non-infarcted tissue will stain red, while the infarcted area will remain white. Quantify the infarct volume using image analysis software.[10][11][12]

-

B. Protocol 2: Myocardial Ischemia-Reperfusion (I/R) Injury in Rats

Objective: To assess the cardioprotective effects of EB-47 in a rat model of myocardial infarction.

Materials:

-

EB-47 (hydrochloride salt)

-

Vehicle

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

Suture for ligation

-

ECG monitoring equipment

-

TTC for infarct staining

-

Evans Blue dye (optional, for delineating the area at risk)

Procedure:

-

Animal Preparation: Similar to the tMCAO protocol, acclimate and anesthetize the rats, maintaining body temperature.

-

Myocardial I/R Surgery: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery for a period of 30-45 minutes to induce ischemia.[13][14] After the ischemic period, release the ligature to allow reperfusion.

-

EB-47 Administration: A suggested administration protocol would be an intravenous bolus injection of EB-47 (dose to be optimized, potentially in the range of 1-10 mg/kg) given shortly before or at the onset of reperfusion. This would be followed by continuous or repeated dosing as needed.

-

Post-operative Care: Close the thoracic cavity and monitor the animal's recovery.

-

Outcome Assessment (24 hours post-reperfusion):

-

Infarct Size Measurement: Euthanize the rats and excise the hearts. The area at risk can be delineated by perfusing with Evans Blue dye. Slice the ventricles and incubate in TTC solution to differentiate between viable (red) and infarcted (white) tissue. Calculate the infarct size as a percentage of the area at risk or the total ventricular area.[15]

-

Cardiac Function Assessment (optional): Echocardiography can be performed before and after the procedure to assess parameters like ejection fraction and fractional shortening.

-

Biomarker Analysis: Measure serum levels of cardiac injury markers such as troponin I and creatine kinase-MB.

-

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of PARP-1 in Ischemia-Reperfusion Injury

The diagram below illustrates the central role of PARP-1 in the pathophysiology of ischemia-reperfusion injury.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 3. glpbio.com [glpbio.com]

- 4. EB-47-(hydrochloride), 10MG | Labscoop [labscoop.com]

- 5. Nicotinamide Reduces the Infarct Volume in a Rat Model of Transient Middle Cerebral Artery Occlusion. [jpatholtm.org]

- 6. Effective reduction of infarct volume by gap junction blockade in a rodent model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Transient Middle Cerebral Artery Occlusion Model [bio-protocol.org]

- 9. Video: Intraluminal Middle Cerebral Artery Occlusion MCAO Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice [jove.com]

- 10. biorxiv.org [biorxiv.org]

- 11. A toolkit for stroke infarct volume estimation in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Brief Review of Edema-Adjusted Infarct Volume Measurement Techniques for Rodent Focal Cerebral Ischemia Models with Practical Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]

- 14. Video: Acute Myocardial Infarction in Rats [jove.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols: EB 47 for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB 47 is a highly potent and selective inhibitor of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the cellular response to DNA damage. With an IC50 value of 45 nM, EB 47 has demonstrated significant therapeutic potential in preclinical models of ischemia-reperfusion injury and inflammation. These application notes provide detailed protocols and recommended dosages for the use of EB 47 in in vivo studies, specifically focusing on models of cerebral ischemia (stroke) and myocardial ischemia-reperfusion injury.

Mechanism of Action: PARP-1 Inhibition

PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs). Upon detection of a DNA SSB, PARP-1 binds to the damaged site and synthesizes chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.

In pathological conditions such as ischemia-reperfusion, excessive DNA damage leads to the overactivation of PARP-1. This hyperactivation depletes cellular energy stores (NAD+ and ATP) and can lead to a form of programmed cell death known as parthanatos.

EB 47, as a potent PARP-1 inhibitor, blocks this catalytic activity. By preventing the synthesis of PAR, it mitigates the detrimental consequences of PARP-1 overactivation, thereby reducing cell death and inflammation in tissues subjected to ischemic injury.

Recommended Dosage of EB 47 for In Vivo Studies

While direct in vivo dosage information for EB 47 in rat models of stroke and cardiac reperfusion is limited in the available literature, a recommended dosage range can be extrapolated from its high potency and from studies with other potent PARP-1 inhibitors in similar models. An abstract from Experimental Biology (2003) reported that EB 47 at 30 mg/kg/day was effective in suppressing inflammation in mouse models of colitis and diabetes.

Based on this and effective doses of other PARP-1 inhibitors in rodent models of cerebral ischemia, a starting dose range is proposed. For instance, the PARP inhibitor Olaparib has been shown to be effective at doses of 3-5 mg/kg in a mouse model of transient middle cerebral artery occlusion. Another potent PARP inhibitor, HYDAMTIQ, was neuroprotective in a rat stroke model when administered as a 3.5 mg/kg bolus followed by a 2.5 mg/kg/h infusion.

Given that EB 47 is a highly potent PARP-1 inhibitor, a dose-finding study is recommended to determine the optimal dose for a specific animal model and experimental endpoint.

Table 1: Recommended Dosage of EB 47 and Other PARP-1 Inhibitors for In Vivo Studies

| Compound | Animal Model | Indication | Route of Administration | Effective Dosage Range | Reference |

| EB 47 | Mouse | Inflammation (colitis, diabetes) | Not Specified | 30 mg/kg/day | Experimental Biology 2003 |

| EB 47 (Proposed) | Rat | Cerebral Ischemia (Stroke) | IV bolus or IP | 5 - 30 mg/kg | Extrapolated |

| EB 47 (Proposed) | Rat | Myocardial Ischemia-Reperfusion | IV bolus or IP | 5 - 30 mg/kg | Extrapolated |

| Olaparib | Mouse | Cerebral Ischemia (Stroke) | Intraperitoneal | 3 - 5 mg/kg | [1] |

| HYDAMTIQ | Rat | Cerebral Ischemia (Stroke) | Intravenous | 3.5 mg/kg bolus + 2.5 mg/kg/h infusion | [2] |

| Veliparib | Rat | Traumatic Brain Injury | Not Specified | Not Specified (Good brain penetration noted) | [3] |

Note: The proposed dosages for EB 47 are estimations and should be optimized through dose-response studies for each specific experimental model.

Experimental Protocols

In Vivo Model of Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol describes the induction of focal cerebral ischemia by occluding the middle cerebral artery, a widely used model to study stroke.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

EB 47 (dissolved in a suitable vehicle, e.g., 10% DMSO in saline)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

4-0 monofilament nylon suture with a rounded tip

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce the 4-0 monofilament suture into the ICA via an incision in the ECA stump.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the suture to allow reperfusion.

-

Administer EB 47 (e.g., 5-30 mg/kg) or vehicle via intravenous (IV) or intraperitoneal (IP) injection at the time of reperfusion or as per the experimental design.

-

Suture the incision and allow the animal to recover.

-

Monitor the animal for neurological deficits and other health parameters.

-

At the desired endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain for analysis (e.g., infarct volume measurement, immunohistochemistry).

In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol describes the induction of a heart attack followed by reperfusion to study the effects of therapeutic interventions.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

EB 47 (dissolved in a suitable vehicle)

-

Anesthesia (e.g., ketamine/xylazine cocktail)

-

Ventilator

-

Surgical instruments

-

6-0 silk suture

Procedure:

-

Anesthetize the rat, intubate, and connect to a ventilator.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture.

-

Confirm ischemia by observing the blanching of the myocardial tissue.

-

After the ischemic period (e.g., 30 or 45 minutes), release the ligature to allow reperfusion.

-

Administer EB 47 (e.g., 5-30 mg/kg) or vehicle via IV or IP injection just before or at the time of reperfusion.

-

Close the chest in layers.

-

Allow the animal to recover.

-

At the desired endpoint (e.g., 24 hours post-reperfusion), euthanize the animal and harvest the heart for analysis (e.g., infarct size measurement using TTC staining, biochemical assays).

Visualizations

Signaling Pathway of PARP-1 Inhibition by EB 47

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by Anti-CD47 Therapy

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CD47 is a transmembrane protein that acts as a "don't eat me" signal to macrophages by binding to its receptor, SIRPα, on the macrophage surface.[1] Many cancer cells overexpress CD47 to evade immune surveillance.[2][3] Therapeutic strategies using anti-CD47 antibodies are being developed to block the CD47-SIRPα interaction, thereby promoting macrophage-mediated phagocytosis of tumor cells.[2][3][4] This application note provides a protocol for analyzing apoptosis and cell death induced by anti-CD47 antibodies using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it binds to DNA and fluoresces.[5] By using Annexin V and PI in combination, it is possible to distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[5][6]

Data Presentation

Table 1: Hypothetical Results of Anti-CD47 Antibody Treatment on Cancer Cells

| Treatment Group | Concentration (µg/mL) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |

| Untreated Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| Isotype Control | 10 | 94.8 ± 2.5 | 2.8 ± 0.6 | 2.4 ± 0.5 |

| Anti-CD47 Antibody | 1 | 85.6 ± 3.2 | 8.1 ± 1.1 | 6.3 ± 0.9 |

| Anti-CD47 Antibody | 5 | 62.3 ± 4.5 | 25.4 ± 2.8 | 12.3 ± 1.7 |

| Anti-CD47 Antibody | 10 | 40.1 ± 5.1 | 42.7 ± 3.9 | 17.2 ± 2.3 |

| Staurosporine (Positive Control) | 1 µM | 15.7 ± 3.8 | 55.2 ± 4.2 | 29.1 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

Caption: CD47-SIRPα signaling pathway and therapeutic blockade.

Experimental Workflow

Caption: Experimental workflow for apoptosis detection.

Experimental Protocols

Materials

-

Cancer cell line of interest

-

Anti-CD47 antibody (and appropriate isotype control)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Flow cytometer

Cell Culture and Treatment

-

Seed the cancer cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the treatment period.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of the anti-CD47 antibody, an isotype control antibody, and a vehicle control. Include a positive control for apoptosis (e.g., staurosporine).

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Staining Protocol for Flow Cytometry.[5][7][8]